tert-Butyl 6-bromoindoline-1-carboxylate
Overview
Description
Tert-Butyl 6-bromoindoline-1-carboxylate is a compound that features an indoline moiety, a bromine atom, and a tert-butylcarbonyl group. This structure is significant in pharmaceutical chemistry as it serves as an important intermediate for various synthetic applications. The presence of the bromine atom makes it a versatile precursor for further functionalization, and the tert-butylcarbonyl group is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl 6-bromoindoline-1-carboxylate involves the use of 5-bromoindole as a starting material. The compound is obtained through a series of reactions that introduce the tert-butylcarbonyl group and the boronate moiety, as seen in the synthesis of related compounds . The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is a common strategy for introducing the tert-butylcarbonyl group under mild conditions and with high chemoselectivity .
Molecular Structure Analysis
The molecular structure of tert-butyl 6-bromoindoline-1-carboxylate has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by mass spectrometry (MS). The crystal structure has been elucidated using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule. Density functional theory (DFT) calculations have been used to optimize the molecular structure and compare it with the experimental XRD data, showing good consistency between the computational and experimental structures .
Chemical Reactions Analysis
Tert-butyl 6-bromoindoline-1-carboxylate can undergo various chemical transformations due to the presence of reactive functional groups. The bromine atom allows for further functionalization through nucleophilic substitution reactions. The tert-butylcarbonyl group can be deprotected under acidic conditions, releasing the free amine, which can then be used in subsequent synthetic steps. Additionally, the compound can participate in cross-coupling reactions facilitated by the boronate group, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 6-bromoindoline-1-carboxylate are influenced by its functional groups. The tert-butylcarbonyl group increases the steric bulk of the molecule, which can affect its reactivity and solubility. The bromine atom contributes to the molecule's polarity and reactivity, making it a key site for chemical transformations. The compound's solubility in various solvents and its melting point are important parameters for its handling and use in synthetic applications. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide insights into the compound's reactivity and interaction with other molecules, which can be studied using DFT .
Scientific Research Applications
Synthetic Applications in Organic Chemistry
Chemical Transformations and Reactions : The utility of tert-Butyl 6-bromoindoline-1-carboxylate in facilitating diverse chemical transformations is notable. Its role in the preparation and Diels-Alder reactions of 2-Amido substituted furans illustrates its versatility as a reactive intermediate. This compound serves as a precursor in various synthetic pathways, highlighting its importance in the construction of complex molecular architectures (Padwa, Brodney, & Lynch, 2003).
Unnatural Amino Acid Derivatives : The synthesis of unnatural amino acid derivatives through click chemistry demonstrates the compound's applicability in modifying peptides and proteins for research and therapeutic purposes. This application underscores the compound's role in introducing bioactive motifs into peptide chains, facilitating the study of protein function and enabling drug development (Patil & Luzzio, 2017).
Advancements in Drug Discovery and Development
Marine Drug Synthesis : In the context of marine drug synthesis, tert-Butyl 6-bromoindoline-1-carboxylate serves as a key intermediate. The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are important for structural-activity relationship studies of antitumor antibiotics, exemplifies its role in the discovery and development of new anticancer agents (Li et al., 2013).
Innovations in Molecular Design : The compound's involvement in the synthesis of various bioactive molecules, such as isoindolin-1-one derivatives and carbazole analogs, highlights its significance in the design and development of novel therapeutic agents. These studies reveal the compound's potential in creating molecules with improved biological activity and pharmacological properties (Moskalenko & Boev, 2014; Pelly et al., 2005).
Safety And Hazards
The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621908 | |
Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromoindoline-1-carboxylate | |
CAS RN |
214614-97-8 | |
Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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